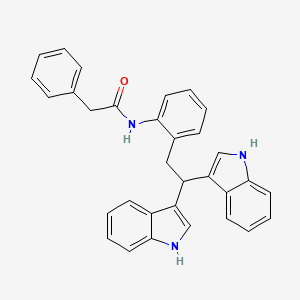
N-(2-(2,2-Di(1H-indol-3-yl)ethyl)phenyl)-2-phenylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(2,2-Di(1H-indol-3-yl)ethyl)phenyl)-2-phenylacetamide is a complex organic compound featuring indole moieties Indoles are heterocyclic compounds that are widely found in nature and are known for their biological activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2,2-Di(1H-indol-3-yl)ethyl)phenyl)-2-phenylacetamide can be achieved through regioselective Friedel-Crafts alkylation. This method involves the reaction of N-aryl-2-hydroxy-2-(1H-indol-3-yl) acetamide derivatives with various indoles, catalyzed by 2 mol/L H₂SO₄ at room temperature. The reaction is highly efficient, with yields up to 94% .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis, such as optimization of reaction conditions and use of continuous flow reactors, can be applied to scale up the laboratory synthesis methods.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-(2,2-Di(1H-indol-3-yl)ethyl)phenyl)-2-phenylacetamide undergoes several types of chemical reactions, including:
Oxidation: The indole moieties can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the indole rings.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Friedel-Crafts alkylation and acylation reactions often use catalysts like aluminum chloride (AlCl₃) and sulfuric acid (H₂SO₄).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of indole-3-carboxylic acids, while reduction can yield various indole derivatives with modified side chains.
Applications De Recherche Scientifique
N-(2-(2,2-Di(1H-indol-3-yl)ethyl)phenyl)-2-phenylacetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, particularly in cancer treatment.
Mécanisme D'action
The mechanism of action of N-(2-(2,2-Di(1H-indol-3-yl)ethyl)phenyl)-2-phenylacetamide involves its interaction with various molecular targets. The indole moieties can interact with enzymes and receptors, modulating their activity. This compound may also affect cellular pathways involved in cell growth and apoptosis, making it a potential candidate for anticancer therapy .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bisindolylmethanes: Compounds containing two indole units connected by a methylene bridge.
Indole-3-carbinol: A naturally occurring compound with anticancer properties.
Indole-3-acetic acid: A plant hormone involved in growth and development.
Uniqueness
N-(2-(2,2-Di(1H-indol-3-yl)ethyl)phenyl)-2-phenylacetamide is unique due to its specific structure, which combines two indole units with a phenylacetamide moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Propriétés
Numéro CAS |
88048-49-1 |
|---|---|
Formule moléculaire |
C32H27N3O |
Poids moléculaire |
469.6 g/mol |
Nom IUPAC |
N-[2-[2,2-bis(1H-indol-3-yl)ethyl]phenyl]-2-phenylacetamide |
InChI |
InChI=1S/C32H27N3O/c36-32(18-22-10-2-1-3-11-22)35-29-15-7-4-12-23(29)19-26(27-20-33-30-16-8-5-13-24(27)30)28-21-34-31-17-9-6-14-25(28)31/h1-17,20-21,26,33-34H,18-19H2,(H,35,36) |
Clé InChI |
MWOJBVMPCGQGDJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CC(=O)NC2=CC=CC=C2CC(C3=CNC4=CC=CC=C43)C5=CNC6=CC=CC=C65 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


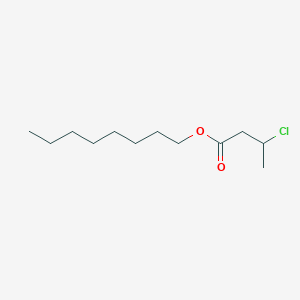

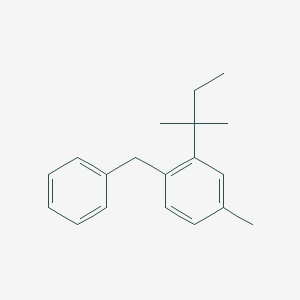
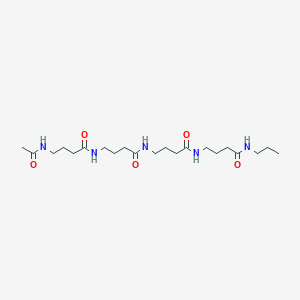

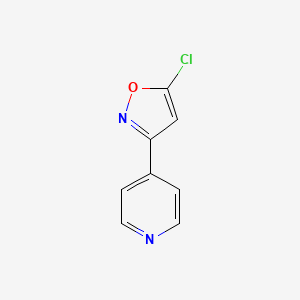
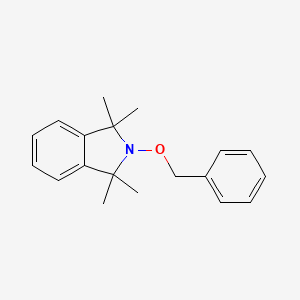
![3-[(E)-tert-Butyldiazenyl]-2-methylhexan-2-ol](/img/structure/B14377472.png)


![1-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]propan-2-one](/img/structure/B14377502.png)
![4-Chloro-N-(4-{[8-(1H-imidazol-1-yl)octyl]oxy}phenyl)benzamide](/img/structure/B14377504.png)
![2-[2-(1H-Benzimidazol-2-yl)hydrazinylidene]propanoic acid](/img/structure/B14377517.png)

